Cas no 85908-96-9 (tert-butyl 2-oxopiperidine-1-carboxylate)

tert-butyl 2-oxopiperidine-1-carboxylate structure
85908-96-9 structure
Product Name:tert-butyl 2-oxopiperidine-1-carboxylate
CAS No:85908-96-9
Molecular Formula:C10H17NO3
Molecular Weight:199.246883153915
MDL:MFCD02179046
CID:60920
PubChem ID:329760847

tert-butyl 2-oxopiperidine-1-carboxylate Properties

Names and Identifiers

    • N-Boc-2-Piperidone
    • 1-(tert-Butoxycarbonyl)-2-piperidone~tert-Butyl 2-oxo-1-piperidinecarboxylate
    • 1-Piperidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
    • 1-(tert-Butoxycarbonyl)-2-piperidone
    • N-tert-Butoxycarbonyl-2-piperidinone
    • 1-Boc-2-piperidone
    • tert-Butyl 2-oxopiperidine-1-carboxylate
    • tert-Butyl 2-Oxo-1-piperidinecarboxylate
    • 2-Oxo-1-piperidinecarboxylic Acid tert-Butyl Ester
    • N-(tert-Butoxycarbonyl)-2-piperidone
    • 1,1-Dimethylethyl 2-oxopiperidine-1-carboxylate
    • 1-N-tert-Butoxycarbonyl-2-piperidone
    • 2-Oxopiperidine-1-carboxylic acid tert-butyl ester
    • 6-Oxopiperidine-1-carboxylic acid tert-butyl ester
    • N-Boc-δ-valerolactam
    • SCHEMBL42476
    • N-tert-butoxycarbonyl piperidone
    • CHEBI:59556
    • N-tert-butoxycarbonylvalerolactam
    • 2-Oxo-piperidine-1-carboxylic acid tert-butyl ester
    • Z1082216808
    • Q27126776
    • N-Boc-piperidinone
    • GS-3288
    • AKOS005146158
    • MFCD02179046
    • BCP23390
    • 2-Oxo-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
    • B3788
    • N-(tert-butoxycarbonyl)piperidin-2-one
    • 1-Boc-2-oxopiperidine
    • 1-BOC-piperidinone
    • 85908-96-9
    • N-Boc piperidone
    • n-boc-piperidone
    • Boc-piperidinone
    • DTXSID40428825
    • AC-7703
    • 1,1-dimethylethyl 2-oxo-1-piperidinecarboxylate
    • 1-(tert-butoxycarbonyl)-1-azacyclohexan-2-one
    • N-tert-Butyloxycarbonylpiperidone
    • HY-40021
    • ULMHMJAEGZPQRY-UHFFFAOYSA-N
    • AM20110234
    • N-tert-butoxycarbonyl-delta-valerolactam
    • N-t-butoxycarbonylpiperidone
    • BB 0255193
    • CS-W008882
    • N-(tert-butoxycarbonyl)piperidone
    • EN300-67592
    • BOC-Piperidone
    • FT-0601676
    • W-203958
    • N-Boc piperidinone
    • 1-Boc-piperidone
    • SY017440
    • AB3494
    • 1-N-Boc-2-piperidone
    • 1-N-Boc-2-piperidone, 97%
    • SB42947
    • 2-Oxo-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 2-Oxopiperidine-1-carboxylate; 2-Oxopiperidine-1-carboxylic Acid tert-Butyl Ester;
    • n-boc-delta-valerolactam
    • DB-031473
    • EZR45N4E2K
    • STK505866
    • MDL: MFCD02179046
    • InChIKey: ULMHMJAEGZPQRY-UHFFFAOYSA-N
    • Inchi: 1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3
    • SMILES: O(C(N1C(CCCC1)=O)=O)C(C)(C)C
    • BRN: 4674955

Computed Properties

  • Exact Mass: 199.120843g/mol
  • Surface Charge: 0
  • XLogP3: 1.3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 199.120843g/mol
  • Monoisotopic Mass: 199.120843g/mol
  • Topological Polar Surface Area: 46.6Ų
  • Heavy Atom Count: 14
  • Complexity: 242
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: 2
  • Surface Charge: 0

Experimental Properties

  • LogP: 1.87190
  • PSA: 46.61000
  • Refractive Index: 1.481
  • Boiling Point: 110°C/0.1mmHg(lit.)
  • Melting Point: 29-36 °C
  • Flash Point: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • Color/Form: White crystals
  • Solubility: Insoluble in water
  • Density: 1.099

tert-butyl 2-oxopiperidine-1-carboxylate Security Information

  • Symbol: GHS07 GHS09
  • WGK Germany:3
  • Safety Instruction: S24/25-S61
  • Risk Phrases:R50
  • Dangerous goods sign: N
  • Hazardous Material transportation number:UN 3082
  • Hazard Statement: H319-H400
  • Warning Statement: P273-P305+P351+P338
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases: 50
  • Signal Word:Warning
  • HazardClass:IRRITANT

tert-butyl 2-oxopiperidine-1-carboxylate Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

tert-butyl 2-oxopiperidine-1-carboxylate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035T8-1g
N-Boc-2-Piperidone
85908-96-9 98%
1g
$5.00 2025-02-19
A2B Chem LLC
AB46700-1g
1-Boc-2-piperidone
85908-96-9 98%
1g
$4.00 2024-04-19
abcr
AB173599-1 g
1-Boc-2-piperidone, 99%; .
85908-96-9 99%
1 g
€59.60 2023-07-20
Advanced ChemBlocks
A-158-25G
1-Boc-2-piperidone
85908-96-9 97%
25G
$95 2023-04-13
Alichem
A129011189-100g
N-Boc-2-Piperidone
85908-96-9 98%
100g
$244.80 2023-08-31
Ambeed
A115430-1g
N-Boc-2-Piperidone
85908-96-9 98%
1g
$5.0 2025-02-24
Apollo Scientific
OR43590-5g
Piperidin-2-one, N-BOC protected
85908-96-9 98%
5g
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Crysdot LLC
CD11043111-100g
N-Boc-2-Piperidone
85908-96-9 98%
100g
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Enamine
EN300-67592-0.05g
tert-butyl 2-oxopiperidine-1-carboxylate
85908-96-9 95.0%
0.05g
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TRC
B690595-1g
N-tert-Butoxycarbonyl-2-piperidinone
85908-96-9
1g
$ 52.00 2023-09-08

tert-butyl 2-oxopiperidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C
Reference
Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Bronsted Acid Catalyzed [5 + 2] Cycloaddition Reaction
Garnier, Ethel C.; et al, Journal of the American Chemical Society, 2008, 130(23), 7449-7458

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C; 45 min, -78 °C; -78 °C → 0 °C
1.3 Reagents: Water
Reference
Total Synthesis of the Tetracyclic Pyridinium Alkaloid epi-Tetradehydrohalicyclamine B
Dalling, Andrew G.; et al, Angewandte Chemie, 2022, 61(41),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 16 h, rt
Reference
Horner-Wadsworth-Emmons approach to piperlongumine analogues with potent anti-cancer activity
Han, Li-Chen; et al, Organic & Biomolecular Chemistry, 2016, 14(31), 7585-7593

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  2 h, 0 °C
1.2 Solvents: Toluene ;  3 h, 80 °C
Reference
Design, synthesis, and biological evaluation of a novel indoleamine 2,3-dioxigenase 1 (IDO1) and thioredoxin reductase (TrxR) dual inhibitor
Fan, Qing-Zhu; et al, Bioorganic Chemistry, 2020, 105,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodobenzene diacetate Solvents: Nitromethane ,  Decane ;  30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
Reference
Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol
Zhao, Yi; et al, RSC Advances, 2013, 3(43), 19765-19768

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, 80 °C
Reference
Design, synthesis, and biological evaluation of a novel indoleamine 2,3-dioxigenase 1 (IDO1) and thioredoxin reductase (TrxR) dual inhibitor
Fan, Qing-Zhu; et al, Bioorganic Chemistry, 2020, 105,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-… Solvents: Dichloromethane ;  7 d, rt
Reference
NHC-Catalyzed Intramolecular Redox Amidation for the Synthesis of Functionalized Lactams
Thai, Karen; et al, Organic Letters, 2010, 12(24), 5708-5711

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1.5 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
2.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  2 h, 0 °C
2.2 Solvents: Toluene ;  3 h, 80 °C
Reference
Design, synthesis, and biological evaluation of a novel indoleamine 2,3-dioxigenase 1 (IDO1) and thioredoxin reductase (TrxR) dual inhibitor
Fan, Qing-Zhu; et al, Bioorganic Chemistry, 2020, 105,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dichloromethane ;  6 h, -78 °C
1.2 Reagents: Triethylamine ;  18 h, rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Reference
Photochemical Rearrangement of N-Chlorolactams: A Route to N-Heterocycles through Concerted Ring Contraction
Winter, Dana K.; et al, Journal of Organic Chemistry, 2010, 75(8), 2610-2618

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C → rt; rt
2.1 Reagents: Diisopropylethylamine Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-… Solvents: Dichloromethane ;  7 d, rt
Reference
NHC-Catalyzed Intramolecular Redox Amidation for the Synthesis of Functionalized Lactams
Thai, Karen; et al, Organic Letters, 2010, 12(24), 5708-5711

tert-butyl 2-oxopiperidine-1-carboxylate Raw materials

tert-butyl 2-oxopiperidine-1-carboxylate Preparation Products

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